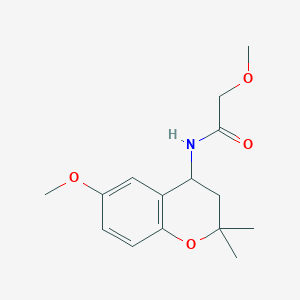
5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and organic chemistry. DMTT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 437.6 g/mol.
Wirkmechanismus
The mechanism of action of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the phosphorylation of various proteins involved in cell signaling pathways, including Akt and ERK.
Biochemical and Physiological Effects:
5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory mediators, and scavenge free radicals. In vivo studies have shown that 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one can inhibit tumor growth, reduce inflammation, and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its versatility. 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one can be easily synthesized and modified to suit various experimental needs. Additionally, 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one exhibits low toxicity, making it a safe choice for use in biological experiments. However, one limitation of using 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one. One potential area of focus is the synthesis of novel 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one derivatives with enhanced properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one, which could provide insight into its potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one and its potential toxicity.
Synthesemethoden
The synthesis of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through several methods, including the reaction of 2,4-dimethoxybenzaldehyde and 2-ethylhexylamine with thiourea in the presence of acetic acid and ethanol. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and 2-ethylhexyl isothiocyanate with cysteine in the presence of a base such as triethylamine. The yield of 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one obtained through these methods ranges from 40-70%.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. In the medical field, 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been reported to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been utilized as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In organic chemistry, 5-(2,4-dimethoxybenzylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been used as a catalyst for various reactions, including the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S2/c1-5-7-8-14(6-2)13-21-19(22)18(26-20(21)25)11-15-9-10-16(23-3)12-17(15)24-4/h9-12,14H,5-8,13H2,1-4H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYXURPAHNWCKU-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5316806.png)
![N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide](/img/structure/B5316809.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5316819.png)


![2-(4-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5316841.png)
![1'-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5316859.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B5316866.png)
![N~2~-(aminocarbonyl)-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5316868.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-morpholinylmethyl)phenyl]propanamide](/img/structure/B5316871.png)
![methyl 2-{5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5316874.png)
![N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5316887.png)
